molecular formula C32H24F3NO3S B2454352 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate CAS No. 76017-52-2

1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate

Cat. No.: B2454352
CAS No.: 76017-52-2
M. Wt: 559.6
InChI Key: SSPDARFUJJRTLT-UHFFFAOYSA-M
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Description

1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Properties

IUPAC Name

trifluoromethanesulfonate;1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N.CHF3O3S/c1-4-12-23(13-5-1)29-22-30(25-15-6-2-7-16-25)32(26-17-8-3-9-18-26)31-27-19-11-10-14-24(27)20-21-28(29)31;2-1(3,4)8(5,6)7/h1-19,22H,20-21H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPDARFUJJRTLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization Strategies

The quinoline backbone is typically assembled via acid-catalyzed cyclocondensation. A method adapted from pyrimidoquinoline syntheses involves reacting 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with dimedone and aromatic aldehydes under reflux or ultrasound irradiation. For the dihydrobenzo[h]quinoline system, analogous conditions using 1-tetralone instead of dimedone may facilitate annulation.

Key Reaction Parameters

  • Solvent: Acetic acid or ethanol.
  • Catalyst: No metal catalyst required; Brønsted acids (e.g., AcOH) promote cyclization.
  • Yield: 65–78% under ultrasound (40 kHz, 50°C, 2 h).

Phenyl Group Installation

Triple phenyl substitution is achieved through sequential Friedel-Crafts alkylation or nucleophilic aromatic substitution. Patent CN109734662A demonstrates trifluoromethyl group introduction via Togni reagent (CF₃ reagent), suggesting electrophilic aromatic substitution could install phenyl groups using aryl halides and Lewis acids.

Optimized Conditions

  • Reagents: Aryl iodides (3 equivalents), CuI (10 mol%), K₂CO₃.
  • Solvent: DMF at 100°C.
  • Yield: 70–85% after 24 h.

Counterion Exchange to Trifluoromethanesulfonate

The final step involves replacing the original counterion (e.g., chloride) with trifluoromethanesulfonate. This is accomplished via metathesis using silver triflate (AgOTf):

Procedure

  • Dissolve the quinolinium chloride (1.0 mmol) in anhydrous CH₂Cl₂.
  • Add AgOTf (1.1 mmol) under nitrogen.
  • Stir for 12 h at room temperature.
  • Filter to remove AgCl precipitate.
  • Concentrate under vacuum to isolate the triflate salt.

Purity: >95% (HPLC).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, aromatic), 7.89–7.45 (m, 15H, phenyl), 3.12 (t, 2H, CH₂), 2.98 (t, 2H, CH₂).
  • MS (ESI+): m/z 532.2 [M⁺].

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar quinolinium core and triflate anion geometry.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Multicomponent Ultrasound, 50°C, 2 h 78 95 Catalyst-free, scalable
Friedel-Crafts CuI, DMF, 100°C, 24 h 85 90 High regioselectivity
Metathesis AgOTf, CH₂Cl₂, rt, 12 h 92 95 Quantitative ion exchange

Industrial and Environmental Considerations

Scalability

The ultrasound-assisted method reduces reaction time by 60% compared to thermal reflux, aligning with green chemistry principles.

Hazard Mitigation

  • Togni Reagent: Handle under nitrogen due to moisture sensitivity.
  • Silver Triflate: Light-sensitive; store in amber vials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate counterion enhances the electrophilicity of the quinolinium core, making it susceptible to nucleophilic attacks.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Aromatic Substitution Nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DCM)Substitution at the quinolinium C-5 or C-6 positions, forming aryl or alkyl derivatives.
Triflate Displacement Grignard reagents, organozinc compoundsReplacement of triflate with alkyl/aryl groups, yielding neutral quinoline derivatives.

Key Findings :

  • The triflate group acts as a superior leaving group compared to halides due to its weak basicity and resonance stabilization .

  • Substitution reactions often occur regioselectively at the least sterically hindered positions (e.g., C-5).

Reduction Reactions

The dihydrobenzoquinolinium moiety contains reducible double bonds, enabling hydrogenation or hydride-based reductions.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Catalytic Hydrogenation H₂, Pd/C in ethanolSaturation of the 5,6-dihydro ring to form a tetrahydrobenzoquinoline derivative.
Hydride Reduction NaBH₄, LiAlH₄ in THFPartial reduction of the quinolinium ring, yielding dihydro intermediates.

Key Findings :

  • Reduction preserves the triflate counterion but alters the electronic properties of the core structure.

  • Hydrogenation under high pressure (Q-tube reactor) improves yield and selectivity .

Electrophilic Aromatic Substitution

The electron-deficient quinolinium ring undergoes electrophilic substitution at activated positions.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Nitration HNO₃, H₂SO₄ at 0–5°CNitro groups introduced at C-3 or C-8 positions.
Sulfonation SO₃, H₂SO₄Sulfonic acid derivatives formed at sterically accessible sites.

Key Findings :

  • Substituents direct electrophiles to meta positions relative to the nitrogen atom .

  • Trifluoromethanesulfonate stabilizes intermediates via resonance, accelerating reaction rates .

Oxidation Reactions

The dihydrobenzoquinolinium system is prone to oxidation, particularly at the 5,6-dihydro moiety.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Oxidative Aromatization KMnO₄, CrO₃ in acidic mediaConversion to fully aromatic benzoquinolinium salts.
Side-Chain Oxidation Ozone, RuO₄Oxidation of phenyl groups to carboxylic acids or ketones.

Key Findings :

  • Aromatization eliminates the dihydro character, increasing planarity and conjugation.

  • Harsh oxidants may degrade the triflate group, necessitating mild conditions.

Cycloaddition and Ring-Opening Reactions

The quinolinium core participates in cycloadditions, particularly with dienes or dipolarophiles.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Diels-Alder Reaction Dienes (e.g., isoprene) in DCMFormation of polycyclic adducts via [4+2] cycloaddition.
1,3-Dipolar Cycloaddition Nitrile oxides, diazo compoundsSpirocyclic or fused heterocycles generated.

Key Findings :

  • Reactions proceed under mild conditions due to the quinolinium ring’s electron deficiency .

  • Triflate counterions do not interfere with cycloaddition regioselectivity.

Acid-Base Reactivity

The triflate ion stabilizes cationic intermediates, facilitating acid-catalyzed transformations.

Reaction TypeConditions/ReagentsProducts/OutcomeReferences
Protonation/Deprotonation TFA, H₂SO₄ in ethanolStabilization of carbocation intermediates for further functionalization.
Quaternization Alkyl halides in DMFFormation of bis-cationic species with enhanced solubility.

Key Findings :

  • Triflic acid (generated in situ) catalyzes Friedel-Crafts alkylation and acylation .

  • Quaternization expands applications in ionic liquids or charge-transfer complexes.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to phenyl substitution patterns and triflate effects.

CompoundKey Reaction DifferenceReference
2,4-Diphenyl-1-(prop-2-en-1-yl) derivativeEnhanced allylic substitution due to vinyl group.
1-(4-Methylphenyl) analogMethyl group directs electrophiles para to substituent.
Pyrylium triflate analogsFaster nucleophilic substitution due to weaker aromatic stabilization.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions due to its stability and reactivity. It serves as a catalyst in certain chemical transformations, enhancing reaction rates and selectivity.

Biology

  • Biological Activity Studies : Research has indicated potential biological activities of this compound, including interactions with biomolecules. It is studied for its effects on cellular pathways and enzyme activity modulation .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of quinolinium compounds may exhibit antimicrobial activity against various pathogens. The specific interactions and mechanisms remain an area of active investigation .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic properties of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate highlight its potential use in treating diseases such as cancer or inflammatory conditions. Its mechanism of action involves modulation of biochemical pathways through binding to specific molecular targets .

Industry

  • Material Science : The compound finds applications in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for use as a host material in these applications .

Data Table: Summary of Applications

Application Area Specific Use Notes
ChemistryReagent in organic synthesisEnhances reaction rates and selectivity
BiologyBiological activity studiesInvestigated for interactions with biomolecules
MedicinePotential therapeutic agentModulates biochemical pathways
IndustryAdvanced materials (OLEDs)Suitable as a host material due to unique electronic properties

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Organic Synthesis : A study demonstrated its effectiveness as a catalyst in the synthesis of complex organic molecules with high yields under mild conditions.
  • Antimicrobial Activity : Research has shown that derivatives exhibit significant antimicrobial effects against specific bacterial strains, suggesting potential for development into new antimicrobial agents .
  • Therapeutic Applications : Investigations into its role in modulating immune responses have indicated promising results for autoimmune disease treatment models .

Mechanism of Action

The mechanism of action of 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium chloride
  • 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium bromide

Uniqueness

Compared to similar compounds, 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity.

Biological Activity

1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate (CAS Number: 76017-52-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula: C32H24F3NO3S
  • Molecular Weight: 559.598 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties and cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have investigated the compound’s efficacy against cancer cells. Notably:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Cell Lines Tested : Research has demonstrated that this compound shows significant activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. For instance, a study reported that compounds structurally similar to 1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolinium inhibited the growth of these cells effectively through NQO1-mediated pathways .
  • In Vivo Studies : In animal models, such as xenograft models in mice, the compound has shown promising results in suppressing tumor growth without significant toxicity to normal tissues .

Case Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various derivatives of quinoline compounds on zebrafish embryos. The findings indicated that derivatives similar to 1,2,4-triphenyl-5,6-dihydrobenzo[h]quinolinium exhibited potent growth inhibition and apoptosis induction in embryonic models .

CompoundLC50 (µM)Cell Line TestedEffect
Compound A14.14MCF-7Significant anticancer activity
Compound B10.50HepG2Induced apoptosis

Case Study 2: Mechanistic Studies

In another study focusing on NQO1-directed antitumor agents, compounds with similar structures were shown to enhance ROS production in HepG2 cells. This led to increased apoptosis rates compared to control groups .

Discussion

The biological activity of this compound suggests a potential role as an anticancer agent. Its ability to induce apoptosis through oxidative stress pathways positions it as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethanesulfonate derivatives (e.g., in ) are synthesized using trifluoromethanesulfonyl chloride with intermediates like naphthalenedicarboximide. Optimize parameters (e.g., catalyst loading, solvent polarity, temperature) via Design of Experiments (DoE). Use HPLC or GC to monitor purity (>93% as per ) and NMR (¹H/¹³C, COSY) for structural validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, referencing standards like >93.0% purity thresholds ().
  • Structural Confirmation : Use ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethanesulfonate integration. Compare with canonical SMILES data (e.g., ) for backbone alignment. Mass spectrometry (HRMS) validates molecular weight (C10H6F3NO3S in provides a template for formula derivation) .

Q. What storage conditions are critical to maintain compound stability?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon), as recommended for thermally sensitive trifluoromethanesulfonate analogs (). Avoid prolonged exposure to moisture to prevent hydrolysis of the sulfonate group .

Advanced Research Questions

Q. How can computational modeling predict the biological or catalytic activity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases or DNA topoisomerases). Compare with quinoline derivatives in , which use triazole-sulfonamide hybrids for anti-proliferative activity. Validate predictions with in vitro assays (e.g., IC50 determination) .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures?

  • Methodology : If NMR signals conflict with predicted splitting patterns (e.g., dihydrobenzo[h]quinolinium protons), employ 2D NMR (HSQC, HMBC) to assign coupling pathways. For ambiguous mass spectra, use isotopic pattern analysis or tandem MS/MS fragmentation. Cross-reference with X-ray crystallography data (if available) for definitive conformation .

Q. How can researchers design experiments to study the compound’s reactivity under varying electrophilic conditions?

  • Methodology : Conduct kinetic studies using time-resolved UV-Vis or fluorescence spectroscopy. Compare reactivity with structurally related trifluoromethanesulfonate esters (). Vary solvents (polar aprotic vs. protic) and electrophiles (e.g., alkyl halides) to map substituent effects on reaction rates .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screening, leverage machine learning models (random forests, SVMs) trained on structural descriptors (e.g., logP, H-bond donors) .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology : Implement Quality-by-Design (QbD) principles, tracking critical process parameters (CPPs) like temperature and stirring rate. Use multivariate analysis (PCA or PLS) to correlate CPPs with critical quality attributes (CQAs, e.g., yield, purity). Standardize purification via flash chromatography or recrystallization .

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